molecular formula C14H22BrNO2S B3593001 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B3593001
M. Wt: 348.30 g/mol
InChI Key: BNIZQHUAQSFRRB-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a sulfonamide group, and a bulky 2,4,4-trimethylpentan-2-yl substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the corresponding sulfonyl chloride, which is then reacted with the amine (2,4,4-trimethylpentan-2-amine) to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the active site. The bulky 2,4,4-trimethylpentan-2-yl group may enhance binding affinity and selectivity by providing steric hindrance and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups instead of a sulfonamide group.

    2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a bromine atom and a bulky substituent but with a different core structure.

Uniqueness

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which can impart distinct chemical reactivity and biological activity. The bulky 2,4,4-trimethylpentan-2-yl group also contributes to its uniqueness by affecting its steric and electronic properties.

Biological Activity

4-Bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a bulky trimethylpentan-2-yl group attached to a sulfonamide moiety. The unique structure may influence its biological interactions and pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

CompoundActivity AgainstMethod Used
This compoundGram-positive and Gram-negative bacteriaTurbidimetric method
Related compoundsVarious bacteriaSRB assay

Anti-inflammatory Effects

Sulfonamides have been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines. The sulfonamide group is believed to interact with specific enzymes involved in inflammatory pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, molecular docking studies suggest that this compound may bind effectively to cancer-related targets, potentially inhibiting tumor growth. Research involving breast cancer cell lines has indicated that related sulfonamides can induce apoptosis through various mechanisms.

Case Study 1: Antimicrobial Evaluation

A study published in the Brazilian Journal of Science evaluated the antimicrobial efficacy of various benzene sulfonamides, including derivatives of this compound. The results demonstrated significant inhibition against multiple bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, researchers synthesized several sulfonamide derivatives and tested their effects on MCF7 breast cancer cells. The findings indicated that specific modifications to the sulfonamide structure enhanced cytotoxicity against cancer cells .

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Computational models have suggested favorable permeability profiles across cell membranes.

The proposed mechanism of action includes:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes critical for bacterial growth and inflammatory responses.
  • Receptor Binding : Molecular docking studies indicate potential interactions with receptors involved in cancer proliferation pathways.

Properties

IUPAC Name

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2S/c1-13(2,3)10-14(4,5)16-19(17,18)12-8-6-11(15)7-9-12/h6-9,16H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIZQHUAQSFRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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